![molecular formula C10H7ClN2O5 B5752034 4-[(2-chloro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5752034.png)
4-[(2-chloro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-chloro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid, also known as Niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used in scientific research. It was first synthesized in the 1970s and has since been extensively studied for its potential therapeutic applications.
作用機序
4-[(2-chloro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid acid exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. It also inhibits the activity of calcium-activated chloride channels, which are involved in the regulation of ion transport across cell membranes. By blocking these channels, 4-[(2-chloro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid acid can reduce the secretion of mucus and other fluids, which can help alleviate symptoms associated with inflammatory diseases.
Biochemical and Physiological Effects:
4-[(2-chloro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid acid has been shown to have a number of biochemical and physiological effects. It can reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which can help alleviate pain, swelling, and fever associated with inflammatory diseases. It can also increase the activity of the CFTR protein, which is responsible for regulating ion transport across cell membranes in the lungs and other organs. This can help improve lung function and reduce the severity of symptoms associated with cystic fibrosis.
実験室実験の利点と制限
One of the main advantages of using 4-[(2-chloro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid acid in lab experiments is its well-studied pharmacological profile. It has been extensively studied in various scientific research fields, making it a reliable and well-characterized tool for studying the mechanisms of inflammation and ion transport. However, one limitation of using 4-[(2-chloro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid acid in lab experiments is its potential for off-target effects. It can inhibit the activity of other ion channels and enzymes, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for the study of 4-[(2-chloro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid acid. One area of research is the development of more selective and potent inhibitors of specific ion channels and enzymes. This could help improve the specificity and efficacy of 4-[(2-chloro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid acid as a therapeutic drug. Another area of research is the investigation of 4-[(2-chloro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid acid's potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, the study of 4-[(2-chloro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid acid's interactions with other drugs and compounds could help identify potential drug-drug interactions and improve the safety and efficacy of combination therapies.
合成法
4-[(2-chloro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid acid can be synthesized through a multistep reaction process. The starting material for the synthesis is 2-chloro-5-nitroaniline, which is first reacted with acetic anhydride to form 2-acetamido-5-nitrochlorobenzene. This intermediate is then reacted with ethyl acetoacetate to form 4-[(2-chloro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid. The final product is obtained after purification and recrystallization.
科学的研究の応用
4-[(2-chloro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid acid has been extensively studied for its potential therapeutic applications in various scientific research fields, including pharmacology, physiology, and neuroscience. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising drug candidate for the treatment of various inflammatory diseases. It has also been studied for its potential use in the treatment of cystic fibrosis, as it has been shown to increase the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
特性
IUPAC Name |
(E)-4-(2-chloro-5-nitroanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O5/c11-7-2-1-6(13(17)18)5-8(7)12-9(14)3-4-10(15)16/h1-5H,(H,12,14)(H,15,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRABJZGUAXKSOZ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)/C=C/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-1H-pyrazole-4,5-dione 4-[(2,5-dimethoxyphenyl)hydrazone]](/img/structure/B5751956.png)
![6-(2-methylphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5751959.png)
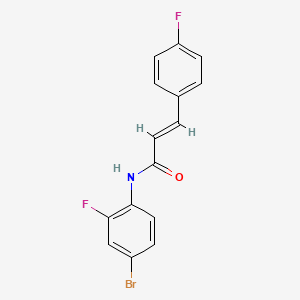
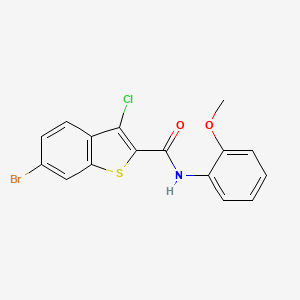
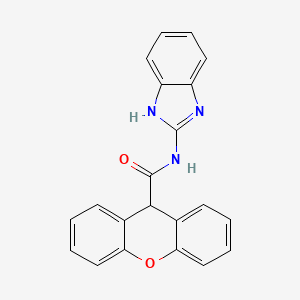
![N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5751994.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B5751997.png)
![4-[(4-fluoro-2-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5752021.png)
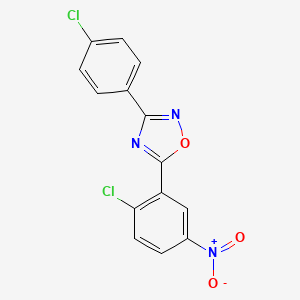
![N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5752029.png)
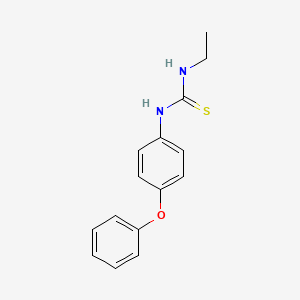
![3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5752044.png)

